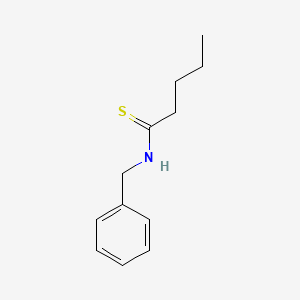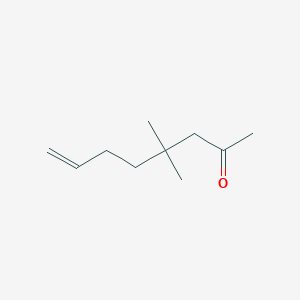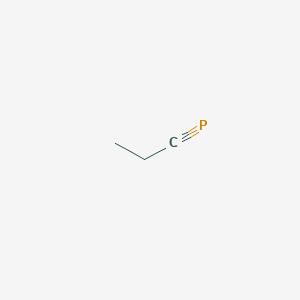
Propylidynephosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylidynephosphane is an organophosphorus compound characterized by the presence of a phosphorus atom triple-bonded to a carbon atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique bonding and reactivity properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propylidynephosphane can be synthesized through various methods. One common approach involves the reaction of a phosphine with a suitable alkyne under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the triple bond between phosphorus and carbon.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using high-purity reagents and catalysts. The process is optimized to ensure high yields and purity of the final product. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
Propylidynephosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphines.
Substitution: The phosphorus atom in this compound can participate in substitution reactions, where ligands attached to phosphorus are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require nucleophiles or electrophiles, depending on the nature of the substituent being replaced.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines, depending on the reagents used.
Applications De Recherche Scientifique
Propylidynephosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propylidynephosphane involves its ability to form strong bonds with various atoms and molecules. The triple bond between phosphorus and carbon allows for unique interactions with other chemical species. Molecular targets and pathways involved include coordination with metal centers and participation in catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphine: A simpler compound with a single phosphorus-hydrogen bond.
Phosphine oxide: An oxidized form of phosphine with a phosphorus-oxygen double bond.
Phosphazene: A compound with alternating phosphorus and nitrogen atoms.
Uniqueness
Propylidynephosphane is unique due to its triple bond between phosphorus and carbon, which imparts distinct reactivity and bonding properties compared to other organophosphorus compounds.
Propriétés
Numéro CAS |
131323-87-0 |
|---|---|
Formule moléculaire |
C3H5P |
Poids moléculaire |
72.05 g/mol |
Nom IUPAC |
propylidynephosphane |
InChI |
InChI=1S/C3H5P/c1-2-3-4/h2H2,1H3 |
Clé InChI |
MLTUFOGQVFPTCI-UHFFFAOYSA-N |
SMILES canonique |
CCC#P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)
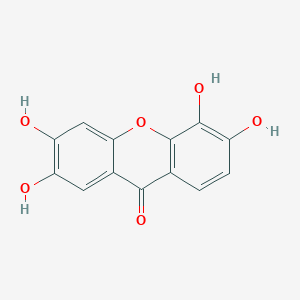

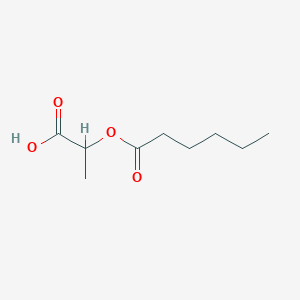
![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)
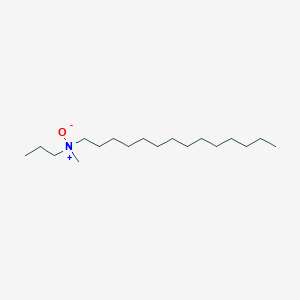
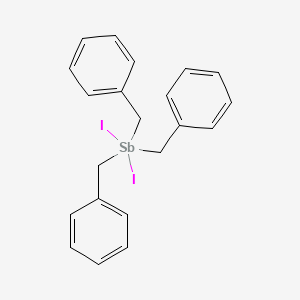
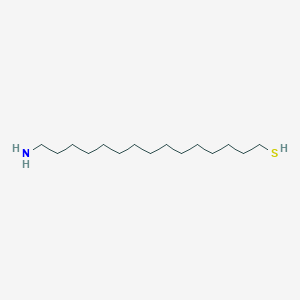
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
phosphanium chloride](/img/structure/B14269078.png)
